molecular formula C25H21N4NaO4S B12335016 Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate CAS No. 68214-55-1

Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

Cat. No.: B12335016
CAS No.: 68214-55-1
M. Wt: 496.5 g/mol
InChI Key: GMVKTLZQJXEXTO-UHFFFAOYSA-M
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Description

Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate is a complex organic compound with the molecular formula C25H21N4NaO4S. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of 4-ethoxy-3-methylaniline, followed by coupling with naphthalen-1-amine. The resulting intermediate is then further diazotized and coupled with benzenesulfonic acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce various amines .

Scientific Research Applications

Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate involves its interaction with molecular targets through its diazenyl groups. These groups can form stable complexes with metal ions and other compounds, leading to various effects such as color change and fluorescence. The pathways involved include the formation of azo bonds and the stabilization of these bonds through resonance structures .

Comparison with Similar Compounds

Similar Compounds

  • Sodium;3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulfonate
  • Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)azo]-1-naphthyl]azo]benzenesulfonate

Uniqueness

Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate is unique due to its specific diazenyl groups, which provide distinct color properties and stability. Compared to similar compounds, it offers better performance in terms of color fastness and resistance to environmental factors .

Properties

CAS No.

68214-55-1

Molecular Formula

C25H21N4NaO4S

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-19(15-17(25)2)27-29-24-13-12-23(21-9-4-5-10-22(21)24)28-26-18-7-6-8-20(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

GMVKTLZQJXEXTO-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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